

Application Notes and Protocols for JNJ- 55511118 in Behavioral Experiments

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Compound of Interest		
Compound Name:	JNJ-55511118	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of **JNJ-55511118**, a selective negative allosteric modulator of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein y-8 (TARP-y8), for use in rodent behavioral experiments.

Introduction

JNJ-55511118 is a potent and selective tool for investigating the role of TARP-y8-containing AMPA receptors in various physiological and pathological processes.[1] These receptors are predominantly expressed in the hippocampus and other forebrain regions, making JNJ-55511118 a valuable compound for studying neurological and psychiatric disorders with minimal off-target effects.[2][3][4] This document outlines protocols for two common administration routes in behavioral studies: oral gavage and intracranial microinfusion.

Mechanism of Action

JNJ-55511118 selectively inhibits AMPA receptors associated with the TARP-y8 auxiliary subunit. It acts by disrupting the interaction between TARP-y8 and the pore-forming GluA subunits of the AMPA receptor.[2] This disruption reduces the receptor's single-channel conductance, thereby decreasing AMPA receptor-mediated currents.[3][4] This targeted modulation allows for the investigation of specific neural circuits and behaviors regulated by TARP-y8-containing AMPA receptors.



Mechanism of action of JNJ-55511118.

Data Presentation

The following tables summarize key quantitative data for the administration of **JNJ-55511118** in mice.

Table 1: Pharmacokinetic and Dosing Information for Oral Administration

Parameter	Value	Species	Reference
Effective Dose Range	1 - 10 mg/kg	Mouse	[2][5]
Administration Route	Oral (p.o.)	Mouse	[2][5]
Time to Peak Receptor Occupancy	~1 hour	Mouse	[2]
Receptor Occupancy at 10 mg/kg	>80% for up to 6 hours	Mouse, Rat	[2]
Vehicle	0.5% Carboxymethylcellulos e (CMC) in sterile water	Mouse	

Table 2: Dosing Information for Intracranial Microinfusion

Parameter	Value	Species	Reference
Effective Dose Range	0.3 - 2.0 μg/μl	Mouse	
Administration Route	Intracranial Microinfusion	Mouse	
Vehicle	Artificial Cerebrospinal Fluid (aCSF)	Mouse	
Infusion Volume	Varies by target brain region (typically 0.2- 0.5 µl/side)	Mouse	



Experimental ProtocolsProtocol for Oral Administration (Gavage)

This protocol is suitable for systemic administration of **JNJ-55511118** to investigate its effects on behavior.

Materials:

- JNJ-55511118 powder
- Low-viscosity carboxymethylcellulose (CMC) sodium salt
- · Sterile, deionized water
- · Magnetic stirrer and stir bar
- Sonicator (optional)
- Appropriate gavage needles (e.g., 20-22 gauge for mice)
- Syringes

Procedure:

- Vehicle Preparation (0.5% CMC):
 - Add 0.5 g of low-viscosity CMC to 100 ml of sterile water.
 - Stir vigorously with a magnetic stirrer until the CMC is fully hydrated and the solution is clear. This may take several hours. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the drug.
- JNJ-55511118 Suspension Preparation:
 - Calculate the required amount of JNJ-55511118 based on the desired dose (e.g., 1 or 10 mg/kg) and the number and weight of the animals.
 - Weigh the JNJ-55511118 powder and place it in a suitable container.

Methodological & Application



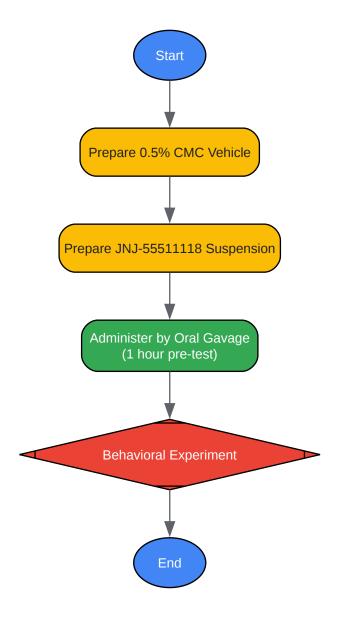


- Add a small volume of the 0.5% CMC vehicle to the powder to create a paste.
- Gradually add the remaining vehicle while stirring to achieve the final desired concentration.
- For a more uniform suspension, sonicate the mixture for 10-15 minutes.
- Note: It is recommended to prepare the suspension fresh on the day of the experiment.

Administration:

- Gently restrain the mouse.
- Measure the appropriate length of the gavage needle (from the mouth to the last rib).
- Slowly insert the gavage needle into the esophagus.
- Administer the JNJ-55511118 suspension. The typical volume for mice is 5-10 ml/kg.
- Administer the drug 1 hour before the start of the behavioral experiment to allow for sufficient brain penetration and receptor occupancy.[2][5]





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Workflow for oral administration of JNJ-55511118.

Protocol for Intracranial Microinfusion

This protocol is for targeted administration of **JNJ-55511118** into specific brain regions.

Materials:

- JNJ-55511118 powder
- Artificial Cerebrospinal Fluid (aCSF) components (see Table 3)



- · Sterile, deionized water
- pH meter
- Microinfusion pump and syringes
- Stereotaxic apparatus
- Cannulae and injectors

Table 3: aCSF Recipe

Compound	Concentration (mM)	Amount (g/L)
NaCl	124	7.24
KCI	2.5	0.186
NaH2PO4	1.25	0.15
MgSO4	1	0.12
NaHCO3	26	2.18
CaCl2	2	0.222
Glucose	10	1.8

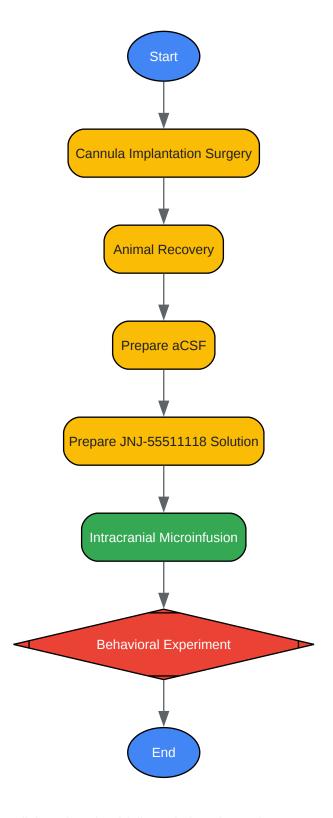
Procedure:

- aCSF Preparation:
 - Dissolve all components except CaCl2 in ~900 ml of sterile, deionized water.
 - Bubble the solution with 95% O2 / 5% CO2 for at least 15 minutes.
 - While bubbling, slowly add the CaCl2 to prevent precipitation.
 - Adjust the pH to 7.4.
 - Bring the final volume to 1 L with sterile, deionized water.



- Filter-sterilize the aCSF.
- JNJ-55511118 Solution Preparation:
 - Weigh the required amount of JNJ-55511118 to achieve the desired concentration (e.g., 0.3, 1.0, or 2.0 μg/μl).
 - Dissolve the JNJ-55511118 in the prepared aCSF. Sonication may be used to aid dissolution.
 - Prepare fresh on the day of the experiment.
- Administration:
 - Anesthetize the animal and place it in a stereotaxic frame.
 - Perform surgery to implant guide cannulae aimed at the target brain region.
 - Allow the animal to recover from surgery as per institutional guidelines.
 - On the day of the experiment, gently restrain the animal and insert the injector into the guide cannula.
 - \circ Infuse the **JNJ-55511118** solution at a slow rate (e.g., 0.1-0.2 μ l/min) to allow for diffusion and minimize tissue damage.
 - Leave the injector in place for a few minutes post-infusion to prevent backflow.
 - Conduct the behavioral experiment at the appropriate time post-infusion, which may vary depending on the experimental design.





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Workflow for intracranial microinfusion of JNJ-55511118.

Considerations and Best Practices



- Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
- Controls: Appropriate vehicle control groups should be included in all experiments.
- Solubility: JNJ-55511118 has low aqueous solubility. Ensure proper suspension or dissolution for accurate dosing.
- Pharmacokinetics: The timing of behavioral testing relative to drug administration is critical and should be based on the known pharmacokinetic profile of JNJ-55511118.
- Motor Effects: At higher doses, some compounds can have sedative or motor-impairing effects. It is advisable to include control tests (e.g., open field, rotarod) to rule out nonspecific motor effects influencing the results of the primary behavioral task.[2]

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